16,17-Di-HY-rifamycin S

Description

Overview of Rifamycins (B7979662) as Natural Products and Semisynthetic Agents

Rifamycins are a class of antibiotics primarily produced by Gram-positive bacteria. researchgate.net They are known for their effectiveness against mycobacteria, making them crucial in the treatment of diseases like tuberculosis and leprosy. wikipedia.org

The journey of rifamycins began in 1957 when a soil sample from a pine forest on the French Riviera was analyzed at the Lepetit Pharmaceuticals research lab in Milan, Italy. wikipedia.org A research group led by Piero Sensi and Maria Teresa Timbal discovered a new bacterium, initially named Streptomyces mediterranei, which produced these novel antibiotic compounds. wikipedia.orgwikipedia.org The name "rifamycin" was inspired by the French crime film "Rififi". wikipedia.org

Over the years, the producing microorganism has been reclassified several times. In 1969, it was renamed Nocardia mediterranei. wikipedia.orgwikipedia.org Later, in 1986, it was reclassified as Amycolatopsis mediterranei. wikipedia.orgwikipedia.org Finally, based on 16S ribosomal RNA sequencing, the species was renamed Amycolatopsis rifamycinica in 2004. wikipedia.orgwikipedia.org Strains of both Amycolatopsis mediterranei and Nocardia mediterranei are recognized as producers of rifamycins. scholaris.canih.govnih.gov

Different strains of these microorganisms can produce various types of rifamycins, including rifamycins A, B, C, D, E, S, and SV, depending on the production conditions. semanticscholar.org

Rifamycins belong to the larger family of ansamycins. wikipedia.org The defining structural feature of ansamycins is their "basket-like" architecture, which consists of an aromatic chromophore spanned at two nonadjacent positions by a long aliphatic chain, known as the ansa bridge. rsc.orgacademie-sciences.fr This ansa chain forms a macrolactam, a cyclic amide, which is a key part of the molecule's structure. rsc.org

The aromatic core in rifamycins is a naphthoquinone moiety, which gives them their characteristic red-orange color. wikipedia.orgacs.org The ansa chain and the naphthoquinone core together create a molecule with a relatively high degree of conformational flexibility, which is believed to influence its biological activity. rsc.org The biosynthesis of the ansa chain involves the sequential addition of acetate (B1210297) and propionate (B1217596) units via a type I polyketide synthase (PKS I) pathway. wikipedia.org

The initial discovery in 1957 by Sensi and Timbal at Lepetit Pharmaceuticals marked the beginning of extensive research into this new class of antibiotics. wikipedia.orgwikipedia.org The first patents for rifamycin (B1679328) B were filed in the UK in 1958 and in the US in 1959. wikipedia.org

Interestingly, much of the early development of highly active derivatives was based on rifamycin B, a compound that is itself practically inactive. oup.comnih.gov Chemical modifications of rifamycin B led to the discovery of rifamycin SV, which was used for parenteral and topical treatments. oup.comnih.gov

A significant breakthrough came in 1965 with the synthesis of rifampicin (B610482), a highly effective and well-tolerated oral derivative. wikipedia.org Rifampicin was first marketed in Italy in 1968 and received FDA approval in the United States in 1971. wikipedia.org This semi-synthetic derivative became a cornerstone in the treatment of tuberculosis. tandfonline.com Other important derivatives that followed include rifabutin (B1679326), rifapentine, and rifaximin. wikipedia.org

Research Context of 16,17-Di-HY-rifamycin S within the Rifamycin Family

The exploration of rifamycin derivatives continues to be an active area of research, leading to the discovery of novel compounds with unique properties.

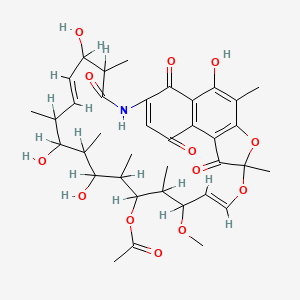

This compound, also known as 16,17-dihydro-17-hydroxyrifamycin S, was identified as a novel rifamycin. nih.govnih.gov It was discovered as a product from a recombinant strain C 5/42 of Nocardia mediterranei. nih.gov This discovery highlights the potential of genetic engineering in generating new rifamycin structures. frontiersin.org

The chemical properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C37H47NO13 |

| Molecular Weight | 713.8 g/mol |

| Synonyms | 16,17-dihydro-17-hydroxyrifamycin S |

| CAS Number | 82534-57-4 |

Table generated from data in PubChem CID 6444076. nih.gov

The discovery of new natural product scaffolds is of paramount importance in medicinal chemistry and drug discovery. researchgate.net Natural products have historically been a rich source of inspiration for new drugs, with a significant percentage of approved medications being based on or derived from natural product scaffolds. researchgate.net

The unique and diverse chemical structures found in nature provide a starting point for the development of new therapeutic agents. scirp.orgfrontiersin.org These novel scaffolds can offer new mechanisms of action and may be effective against drug-resistant pathogens. nih.gov The structural diversity of natural products is a key advantage, providing access to chemical spaces not typically found in synthetic compound libraries. scirp.org

The identification of new derivatives, such as this compound, through methods like the genetic manipulation of producing organisms, opens up new avenues for research. frontiersin.orgnih.gov These novel compounds can be further modified to create semi-synthetic derivatives with improved properties, potentially leading to the development of next-generation antibiotics. frontiersin.orgmdpi.comnih.gov This ongoing search for new scaffolds and derivatives within established antibiotic families like the rifamycins is crucial for addressing the challenges of infectious diseases. researchgate.net

Research Potential of Unique Structural Modifications

A key area of contemporary research involves exploring modifications outside the traditionally altered positions of the rifamycin molecule. The compound This compound , also known as 16,17-dihydro-17-hydroxyrifamycin S, represents one such novel derivative. nih.govnih.gov It was identified as a new rifamycin produced by a recombinant strain (C 5/42) of Nocardia mediterranei, highlighting the power of genetic engineering in antibiotic development. nih.govjst.go.jp

The unique structural feature of this compound is the modification on the ansa chain, specifically the hydrogenation of the double bond at the C-16 and C-17 positions and the introduction of a hydroxyl group at C-17. nih.govnih.gov This stands in contrast to most clinically successful rifamycin derivatives, such as rifampicin, where modifications are typically made at the C-3 position of the naphthoquinone ring to enhance properties like oral absorption. acs.orgwikipedia.org

The research potential of modifying the ansa chain is significant. The structural integrity and conformation of this aliphatic bridge are crucial for the molecule's binding to RNA polymerase. nih.gov It is theorized that alterations in this region, such as those seen in this compound, could change the molecule's flexibility and interaction with the enzyme's binding pocket. This offers a potential strategy to overcome existing resistance mechanisms, which often involve mutations in the RNAP binding site that affect interactions with current rifamycin drugs. nih.govnih.gov The generation of this compound through biosynthetic methods opens a promising frontier, demonstrating that genetic recombination can be used to produce novel analogs with modified backbones that would be challenging to access via semi-synthesis. nih.govnih.gov

Table 1: Physicochemical Properties of this compound This table summarizes the key computed properties of the compound.

| Property | Value | Source |

| Molecular Formula | C37H47NO13 | nih.gov |

| Molecular Weight | 713.8 g/mol | nih.gov |

| Synonyms | This compound; 16,17-Dihydro-17-hydroxyrifamycin S | nih.gov |

| CAS Number | 82534-57-4 | nih.gov |

| Topological Polar Surface Area | 215 Ų | nih.gov |

| Heavy Atom Count | 51 | nih.gov |

Table 2: Comparison of Structural Modifications in Select Rifamycins This table highlights the unique modification in this compound compared to its parent structure and a common clinical derivative.

| Compound | Parent Structure | Key Structural Modification | Significance of Modification |

| Rifamycin S | Rifamycin | Naphthoquinone core with an unmodified ansa chain. sigmaaldrich.com | A key intermediate and potent antibiotic; the oxidized form of Rifamycin SV. caymanchem.commdpi.com |

| Rifampicin | Rifamycin SV | Addition of a methylpiperazinyl-iminomethyl group at the C-3 position of the naphthoquinone ring. wikipedia.orginchem.org | Greatly improved oral bioavailability and clinical efficacy against Mycobacterium tuberculosis. nih.gov |

| This compound | Rifamycin S | Hydrogenation at C-16 and C-17 and hydroxylation at C-17 on the ansa chain. nih.govnih.gov | A novel modification of the ansa bridge, potentially altering binding to RNA polymerase and offering a route to overcome resistance. nih.gov |

Properties

CAS No. |

82534-57-4 |

|---|---|

Molecular Formula |

C37H47NO13 |

Molecular Weight |

713.8 g/mol |

IUPAC Name |

[(9E,19E)-2,15,17,21-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,25-hexaen-13-yl] acetate |

InChI |

InChI=1S/C37H47NO13/c1-15-10-11-23(40)16(2)36(47)38-22-14-24(41)26-27(32(22)45)31(44)20(6)34-28(26)35(46)37(8,51-34)49-13-12-25(48-9)17(3)33(50-21(7)39)19(5)30(43)18(4)29(15)42/h10-19,23,25,29-30,33,40,42-44H,1-9H3,(H,38,47)/b11-10+,13-12+ |

InChI Key |

NPAOKHUSTYPBJH-AQASXUMVSA-N |

SMILES |

CC1C=CC(C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C)O |

Isomeric SMILES |

CC1/C=C/C(C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C)O |

Canonical SMILES |

CC1C=CC(C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C)O |

Synonyms |

16,17-DI-HY-rifamycin S 16,17-dihydro-17-hydroxyrifamycin S |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of 16,17 Di Hy Rifamycin S

Isolation Strategies from Producer Strains

The initial step in characterizing a new microbial metabolite is its effective isolation from the complex mixture of compounds produced by the host organism. For 16,17-Di-HY-rifamycin S, this process involved a combination of innovative genetic approaches and established purification techniques.

The generation of novel rifamycin (B1679328) analogs, including this compound, often begins with the creation of recombinant microbial strains. nih.gov Scientists have successfully employed genetic recombination in strains like Nocardia mediterranei to produce new rifamycin derivatives. nih.gov One such strategy involves the targeted deletion of specific genes within the rifamycin biosynthetic gene cluster, which can redirect the metabolic flux and lead to the accumulation of novel intermediates or derivatives. nih.gov For instance, the deletion of the kst cluster in Micromonospora sp. has been shown to result in the production of new rifamycin compounds. nih.gov

Once a recombinant strain is cultivated, the isolation process typically begins with the extraction of the fermentation broth. High-Performance Liquid Chromatography (HPLC) is a crucial tool in this phase, allowing for the separation and initial identification of new compounds based on their retention times and UV-visible absorption spectra. mdpi.comresearchgate.net

Following the initial detection, a combination of chromatographic and spectroscopic techniques is employed to purify and characterize the novel compound. Liquid chromatography, particularly HPLC, is instrumental in separating the target molecule from a complex mixture of other metabolites. mdpi.comnih.gov The choice of chromatographic conditions, such as the solvent system and gradient, is optimized to achieve high purity of the isolated compound. mdpi.com

Spectroscopic methods are then used to gather structural information. UV-visible spectroscopy provides initial clues about the class of the compound, with rifamycins (B7979662) exhibiting characteristic absorption spectra. Further detailed characterization relies on more sophisticated techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. nih.gov

Advanced Spectroscopic and Crystallographic Analysis

To definitively determine the structure of a new compound like this compound, a suite of advanced analytical methods is required. These techniques provide detailed insights into the molecular formula, connectivity of atoms, and three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules. mdpi.comencyclopedia.pub Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to assign the chemical shifts of all protons (¹H NMR) and carbons (¹³C NMR) in the molecule. mdpi.comresearchgate.netresearchgate.net

For complex molecules like rifamycins, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. mdpi.comresearchgate.net These experiments reveal the connectivity between adjacent protons, the direct correlation between protons and the carbons they are attached to, and long-range correlations between protons and carbons, respectively. This wealth of information allows for the step-by-step assembly of the molecular structure. mdpi.comresearchgate.net

Table 1: Key NMR Data for Rifamycin Derivatives

| Nucleus | Chemical Shift Range (ppm) for Rifamycin Core |

|---|---|

| ¹H | 0.5 - 8.0 |

| ¹³C | 10 - 200 |

Note: Specific chemical shifts for this compound would require direct experimental data.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.netkg.ac.rs High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for deducing the molecular formula. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) experiments, where the molecule is fragmented within the mass spectrometer, provide additional structural information by revealing the masses of smaller pieces of the molecule. kg.ac.rs This fragmentation pattern can be used to confirm the proposed structure and the connectivity of different functional groups. nih.govnih.gov

Table 2: Mass Spectrometry Data for a Hypothetical Rifamycin Derivative

| Ion Type | m/z (mass-to-charge ratio) | Deduced Information |

|---|---|---|

| [M+H]⁺ | 727.3456 | Molecular Weight |

| Fragment 1 | 585.2879 | Loss of a specific side chain |

| Fragment 2 | 453.2101 | Cleavage of the ansa chain |

Note: This table is illustrative. The actual m/z values for this compound would be specific to its molecular formula.

While NMR and MS provide crucial information about the connectivity of atoms, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure of a molecule in its solid state. bioscience.fisaromics.com This technique involves growing single crystals of the compound and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern can be mathematically analyzed to generate a detailed electron density map of the molecule, revealing the precise spatial arrangement of every atom. acs.orgresearchgate.net

Although obtaining suitable crystals of complex natural products can be challenging, a successful X-ray crystallographic analysis provides unambiguous proof of the molecule's absolute stereochemistry and conformation. acs.orgpnas.org

Biosynthetic Pathways and Genetic Engineering of 16,17 Di Hy Rifamycin S

General Rifamycin (B1679328) Biosynthesis via Polyketide Synthase (PKS) Pathways

The biosynthesis of rifamycins (B7979662) is a classic example of a type I polyketide synthase (PKS) pathway. pnas.orgfrontiersin.org This molecular assembly line is responsible for constructing the characteristic ansa chain of the antibiotic from simple precursor units. frontiersin.orgwikipedia.org The entire process is orchestrated by a large, multi-enzyme complex encoded by a cluster of genes. nih.govoup.com

Precursor Modules: 3-Amino-5-hydroxybenzoic acid (AHBA) Biosynthesis

The journey begins with an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). pnas.orgfrontiersin.orgnih.gov The formation of AHBA is a critical preliminary step, and it is derived from the aminoshikimate pathway. nih.govebi.ac.ukresearchgate.net This pathway involves a series of enzymatic reactions that convert precursors from primary metabolism into this specialized building block. ebi.ac.ukcapes.gov.br At least five genes within the rifamycin biosynthetic gene cluster are essential for the synthesis of AHBA. nih.gov The AHBA synthase enzyme, a pyridoxal (B1214274) phosphate-dependent protein, plays a dual role in this process. As a homodimer, it catalyzes the final aromatization step to produce AHBA. In a complex with the oxidoreductase RifL, it is also involved in an earlier transamination reaction. nih.govebi.ac.uk

Polyketide Chain Assembly and Elongation Mechanisms

Once AHBA is synthesized, it serves as the primer for the polyketide chain assembly on the rifamycin PKS. pnas.orgfrontiersin.org This massive enzymatic complex, encoded by the rifA-rifE genes, consists of ten modules. pnas.orgoup.com Each module is responsible for one cycle of chain elongation, adding either an acetate (B1210297) or a propionate (B1217596) unit to the growing polyketide chain. pnas.orgfrontiersin.org The PKS operates in a processive manner, meaning the growing chain is passed from one module to the next in a highly coordinated fashion. pnas.org The specific sequence of acetate and propionate incorporation is dictated by the arrangement of the modules, with two acetate and eight propionate units being used in total. frontiersin.orgnih.gov The growing polyketide chain remains covalently attached to an acyl carrier protein (ACP) domain within each module and is transferred between catalytic sites for various modifications. nih.gov

Post-PKS Modifying Enzymes and Tailoring Reactions

After the full-length polyketide chain is assembled, it undergoes a series of crucial modifications catalyzed by post-PKS enzymes. nih.govnih.gov One of the key final steps in the assembly process is the release of the completed undecaketide chain from the PKS. This is not achieved by a typical thioesterase domain but by the product of the rifF gene, an amide synthase, which catalyzes an intramolecular amide bond formation to create the macrocyclic lactam structure characteristic of the ansamycin (B12435341) family. pnas.org Subsequent tailoring reactions, including oxidations and hydroxylations, are critical for converting the initial macrocycle, proansamycin X, into the various rifamycin congeners. pnas.orgnih.gov For instance, the formation of the naphthalene (B1677914) moiety is believed to occur during chain elongation, not as a post-PKS modification. nih.gov Other modifications, such as the introduction of substituents at various positions on the ansa chain or the chromophore, are carried out by a suite of dedicated enzymes encoded within the rifamycin gene cluster. chimia.chjst.go.jp

Specific Biosynthetic Route to 16,17-Di-HY-rifamycin S

The production of this compound is a result of specific enzymatic activities that act upon a rifamycin S precursor. This unique compound has been isolated from a recombinant strain of Nocardia mediterranei (now known as Amycolatopsis mediterranei), indicating that genetic manipulation can lead to the production of novel rifamycin derivatives. nih.gov

Identification of Relevant Biosynthetic Gene Clusters in Recombinant Strains

The generation of novel rifamycins like this compound is often achieved through the genetic manipulation of the rifamycin biosynthetic gene cluster in producer strains like Amycolatopsis mediterranei S699. frontiersin.orgfrontiersin.org By altering the genetic makeup, for instance through homologous recombination, new structural derivatives can be produced. frontiersin.org The discovery that a recombinant strain of Nocardia mediterranei produces 16,17-dihydrorifamycin S and 16,17-dihydro-17-hydroxyrifamycin S highlights the potential of genetic engineering to create strains with modified biosynthetic capabilities. nih.gov The identification and characterization of the specific gene clusters responsible for these modifications are crucial for understanding and potentially enhancing the production of these novel compounds. frontiersin.orgnih.govoup.com

Enzymatic Steps Governing 16,17-Dihydroxylation and Reduction

The formation of this compound from rifamycin S involves two key enzymatic steps: a reduction and a dihydroxylation. The name itself, 16,17-dihydro-17-hydroxyrifamycin S, implies the saturation of a double bond between carbons 16 and 17, and the addition of a hydroxyl group at position 17. nih.gov While the specific enzymes responsible for these transformations in the context of this compound biosynthesis have not been explicitly detailed in the provided search results, the general principles of rifamycin biosynthesis suggest the involvement of reductases and hydroxylases.

The reduction of the C16-C17 double bond in rifamycin S would be catalyzed by a reductase. The subsequent hydroxylation at C17 would be carried out by a hydroxylase, likely a cytochrome P450 monooxygenase. The rifamycin biosynthetic gene cluster is known to contain genes encoding for such enzymes that perform tailoring reactions on the rifamycin scaffold. sioc-journal.cnnih.gov For example, the cytochrome P450 enzyme encoded by rif-orf13 has been shown to be responsible for the hydroxylation at C34a in rifamycin biosynthesis. sioc-journal.cn It is plausible that a similar, yet-to-be-fully-characterized enzyme system is responsible for the specific 16,17-dihydroxylation and reduction leading to this compound.

Role of Specific Genes and Enzymes in the Formation of this compound

The biosynthesis of rifamycins is a complex process orchestrated by a large gene cluster in the producing organism, Amycolatopsis mediterranei (formerly Nocardia mediterranei). The formation of specific rifamycin analogues, including this compound, involves a series of tailoring enzymes that modify the core polyketide structure. While the complete enzymatic cascade leading specifically to this compound is not fully detailed in available literature, the hydroxylation at positions C-16 and C-17 is a critical step.

Research into recombinant strains of Nocardia mediterranei has led to the isolation of novel compounds, including 16,17-dihydrorifamycin S and 16,17-dihydro-17-hydroxyrifamycin S. nih.gov These discoveries point to the existence of specific enzymes capable of modifying the ansa chain at these positions. The enzymes responsible for such modifications are typically cytochrome P450 monooxygenases. The rifamycin biosynthetic gene cluster contains several putative cytochrome P450 genes, such as rif-orf5 and rif-orf16, which are known to be involved in oxidative modifications of the rifamycin scaffold. nih.govnih.gov For instance, the enzyme encoded by rif-orf5 is implicated in the oxidative conversion of rifamycin W to rifamycin S. nih.gov It is highly probable that a specific monooxygenase, or a combination of them, is responsible for the dihydroxylation that characterizes this compound.

Inactivation of the rifM gene, which encodes a putative phosphatase, has been shown to impact the biosynthesis pathway, although its direct role in C-16/C-17 hydroxylation is not established. genome.jp The broader regulation of the rifamycin gene cluster involves pathway-specific regulators like RifZ, which activates the transcription of nearly all genes in the cluster, and global regulators like GlnR. nih.govfrontiersin.org Manipulation of these regulatory elements can influence the expression of tailoring enzymes, thereby potentially altering the profile of rifamycin analogues produced.

Table 1: Key Genes and Enzymes in Rifamycin Biosynthesis and Their Potential Relevance

| Gene/Enzyme | Proposed Function | Potential Role in this compound Formation |

| RifA-RifE | Type I Polyketide Synthases (PKS) | Assemble the proansamycin X macrocyclic intermediate, the precursor to all rifamycins. nih.gov |

| AHBA Synthase (e.g., RifK) | Synthesizes 3-amino-5-hydroxybenzoic acid (AHBA) | Provides the starter unit for the polyketide chain. nih.govasm.org |

| Rif-orf5 (CYP) | Cytochrome P450 Monooxygenase | Catalyzes oxidative conversions, such as rifamycin W to rifamycin S. nih.gov A similar enzymatic activity could be responsible for the C-16/C-17 dihydroxylation. |

| Rif16 (CYP) | Cytochrome P450 Monooxygenase | Involved in the late-step conversion of rifamycin L to rifamycin B. nih.gov Highlights the role of P450s in complex structural modifications. |

| RifZ | LuxR family transcriptional activator | Acts as a pathway-specific positive regulator, controlling the expression of the entire rif cluster, including tailoring enzymes. nih.gov |

| RifQ | TetR-family transcriptional regulator | Part of a feedback regulatory system; its deletion can increase the production of rifamycin derivatives. frontiersin.orgnih.gov |

Biosynthetic Engineering for Enhanced Production and Analogue Generation

Genetic Manipulation of Amycolatopsis mediterranei / Nocardia mediterranei for Rifamycin Derivatives

The genetic intractability of Amycolatopsis mediterranei has historically posed a challenge, but the development of cloning vectors and transformation techniques has enabled targeted genetic manipulation to produce novel rifamycin analogues. walshmedicalmedia.com A key strategy is combinatorial biosynthesis, which involves modifying the modular polyketide synthase (PKS) genes to alter the final product's structure. frontiersin.orgfrontiersin.org

One successful example involved the replacement of the sixth acyltransferase (AT) domain of the rifamycin PKS (rifAT6), which normally incorporates methylmalonyl-CoA, with the second AT domain from the rapamycin (B549165) PKS (rapAT2), which uses malonyl-CoA as an extender unit. frontiersin.orgnih.gov This manipulation in the A. mediterranei S699 strain resulted in the creation of the DCO36 mutant, which produces a novel analogue, 24-desmethylrifamycin B, alongside the natural rifamycin B. frontiersin.orgnih.gov

Further engineering of such mutant strains aims to increase the yield of these new derivatives. For instance, in the 24-desmethylrifamycin B-producing DCO36 strain, deleting the negative regulatory gene rifQ led to a 62% increase in production, while overexpressing the gene rifO, which is involved in producing a biosynthesis-stimulating factor, resulted in a 27% increase. nih.gov These studies demonstrate that combining PKS engineering with the manipulation of regulatory genes is a powerful approach for generating and optimizing the production of new rifamycin compounds. frontiersin.orgfrontiersin.org Additionally, intraspecific recombination between different Nocardia mediterranei mutants has been used to generate recombinant strains that produce new rifamycins related to rifamycin S and W. nih.gov

Table 2: Examples of Genetic Manipulation in A. mediterranei for Novel Derivatives

| Strain | Genetic Modification | Resulting Product(s) | Reference |

| DCO36 | Replacement of rifAT6 with rapAT2 | 24-desmethylrifamycin B, Rifamycin B | nih.gov |

| DCO36-ΔrifQ | Deletion of rifQ in DCO36 background | 62% increased production of 24-desmethylrifamycin B | nih.gov |

| DCO36-pT7-rifO | Overexpression of rifO in DCO36 background | 27% increased production of 24-desmethylrifamycin B | nih.gov |

| Recombinant C 5/42 | Intraspecific recombination of N. mediterranei mutants | 16,17-dihydrorifamycin S, 16,17-dihydro-17-hydroxyrifamycin S | nih.gov |

Metabolic Flux Redirection Strategies for Novel Compound Discovery

Metabolic flux redirection is an effective strategy for activating silent or cryptic biosynthetic gene clusters to discover novel natural products. minzhongpharma.com Microorganisms often possess multiple PKS pathways that compete for the same limited pool of metabolic precursors, such as malonyl-CoA and methylmalonyl-CoA. minzhongpharma.com Dominant pathways can mask the products of less active or cryptic clusters.

A compelling demonstration of this strategy was performed in the marine actinomycete Micromonospora sp. strain TP-A0468, a known producer of the polyketide kosinostatin (KST). nih.gov Genomic analysis revealed a dormant rifamycin-like gene cluster (M-rif). nih.gov By deleting the entire gene cluster responsible for KST production, researchers successfully eliminated the competition for precursors. minzhongpharma.comnih.gov This redirection of metabolic resources led to the activation of the cryptic M-rif pathway and the subsequent accumulation of four previously undetected compounds, which were identified as novel 16-demethylrifamycins. nih.govnih.gov

Crucially, transcriptional analysis showed that the expression levels of the M-rif genes were comparable in both the wild-type and the KST-deletion mutant. nih.gov This finding indicates that the emergence of the new rifamycins was due to the increased availability of precursors (metabolic flux redirection) rather than transcriptional activation of the silent gene cluster. nih.govasm.org This approach serves as a powerful tool for genome mining, particularly in microbes that harbor multiple competing biosynthetic pathways. minzhongpharma.comnih.gov

Heterologous Expression Systems for Rifamycin Biosynthesis

Expressing the large and complex rifamycin biosynthetic gene cluster in a more tractable heterologous host is a promising but challenging alternative to manipulating the native producer. Heterologous expression can facilitate higher production yields, simplify downstream processing, and enable more efficient genetic engineering.

Model organisms like Escherichia coli and other actinomycetes, such as Streptomyces coelicolor, are often chosen as chassis for expressing natural product pathways. nih.gov For example, the rif-orf5 gene, encoding a key cytochrome P450 enzyme from the rifamycin cluster, was successfully expressed in E. coli to confirm its enzymatic function. nih.gov This demonstrates the feasibility of expressing individual rifamycin biosynthesis genes in a heterologous system.

However, expressing the entire ~100 kb rifamycin gene cluster is a significant undertaking. Challenges include ensuring the proper transcription and translation of all genes, supplying the necessary precursor molecules (like AHBA and specific extender units), and the correct folding and functioning of large, multi-domain PKS enzymes. walshmedicalmedia.comgoogle.com Despite these difficulties, successful heterologous expression of other complex polyketide pathways has been achieved, and ongoing research aims to apply these strategies to the entire rifamycin pathway. mdpi.com The discovery of new rifamycin gene clusters in other organisms, such as Actinomadura sp. from the Taklamakan Desert, provides new templates for heterologous expression and combinatorial biosynthesis experiments to generate novel rifamycin-like compounds. mdpi.com

Molecular Mechanism of Action of 16,17 Di Hy Rifamycin S Analogues

Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)

Rifamycins (B7979662), a class of antibiotics to which 16,17-Di-HY-rifamycin S belongs, are potent inhibitors of bacterial RNAP. nih.govnih.gov Their mode of action involves binding to the β-subunit of the enzyme, encoded by the rpoB gene. nih.govbiorxiv.org This interaction occurs at a site distinct from the enzyme's active center, where the actual polymerization of ribonucleotides takes place. nih.govannualreviews.org

Specific Binding Site within Bacterial RNAP (RNA Exit Tunnel)

The binding site for rifamycins is located deep within the DNA/RNA channel of the RNAP β-subunit, specifically in a pocket that obstructs the path of the elongating RNA transcript. nih.govbiorxiv.orgwikipedia.org This region is commonly referred to as the RNA exit tunnel. nih.govbiorxiv.org By occupying this tunnel, the antibiotic physically prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides. biorxiv.organnualreviews.org

Molecular Interactions and Key Hydrogen Bonds

The high-affinity binding of rifamycin (B1679328) analogues to RNAP is stabilized by a series of specific molecular interactions, most notably hydrogen bonds. nih.govnih.govwikipedia.org The critical functional groups on the rifamycin molecule, including the hydroxyl groups on the ansa bridge and the naphthol ring, are key to these interactions. wikipedia.org

While the precise interactions for this compound are not explicitly detailed in the provided results, the general principles for rifamycins involve hydrogen bonding with specific amino acid residues within the RNAP binding pocket. nih.govnih.gov For many rifamycins, crucial hydrogen bonds are formed between the oxygens at C-1 and C-8 of the naphthalenic ring and the hydroxyl groups at C-21 and C-23 of the ansa chain with residues of the RNAP β-subunit. nih.gov For instance, in E. coli RNAP, these interactions often involve residues such as S531, Q513, R529, H526, D516, and F514. nih.gov The C21 hydroxyl group, in particular, is essential for a productive interaction with RpoB. biorxiv.org

Steric-Occlusion Mechanism of Transcription Inhibition

The primary mechanism by which rifamycins, and by extension this compound, inhibit transcription is through steric occlusion. wikipedia.orgnih.gov By binding within the RNA exit tunnel, the antibiotic creates a physical barrier that prevents the growing RNA chain from elongating beyond a few nucleotides. biorxiv.orgnih.gov This blockage effectively halts the transcription process at a very early stage. nih.gov If the rifamycin binds to the polymerase after the initiation of chain elongation, its inhibitory effect is not observed, which is consistent with this steric-occlusion model. wikipedia.org

Comparative Analysis of RNAP Binding Affinity and Specificity

The efficacy of rifamycin analogues is closely tied to their binding affinity and specificity for bacterial RNAP over its eukaryotic counterpart.

Differences in Affinity for Prokaryotic versus Eukaryotic RNAPs

Rifamycins exhibit a marked selectivity for prokaryotic RNAP. nih.govwikipedia.org The binding constant for eukaryotic RNAP is at least 100 times higher (indicating a lower affinity) than for prokaryotic enzymes. nih.gov This significant difference in affinity is due to variations in the amino acid sequences of the binding sites between bacterial and eukaryotic RNA polymerases. nih.gov This selectivity is a key factor in the clinical utility of rifamycins as antibacterial agents, as it minimizes their effects on the host's cellular machinery. wikipedia.org

Quantitative Binding Studies with Purified RNAP Components

Quantitative studies are essential for understanding the potency of different rifamycin analogues. The inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor. For rifampicin (B610482), a well-studied rifamycin, the 50% effective concentration (EC50) for E. coli RNAP is approximately 20 nM. nih.gov

The table below presents hypothetical IC50 values for various rifamycin analogues against different RNAP enzymes, illustrating the kind of data generated in such studies.

| Compound | Target RNAP | IC50 (µM) |

| Rifampicin | E. coli WT RNAP | 0.02 |

| Rifampicin | M. tuberculosis WT RNAP | 0.015 |

| Compound A | E. coli WT RNAP | 5.5 |

| Compound B | E. coli RifR RNAP (βS531L) | 8.2 |

| Compound C | M. tuberculosis RifR RNAP (βS531L) | >200 |

This table is for illustrative purposes and based on typical data from the literature. Specific values for this compound were not available in the search results.

Studies have shown that mutations in the rpoB gene, particularly within the rifamycin resistance-determining region (RRDR), can significantly decrease the binding affinity of rifamycins, leading to resistance. nih.govnih.gov For example, the S531L mutation in the β-subunit is a common cause of rifampicin resistance in Mycobacterium tuberculosis. nih.gov

Impact of this compound Structural Features on Molecular Target Engagement

The interaction between rifamycin analogues and their molecular target, the bacterial DNA-dependent RNA polymerase (RNAP), is highly dependent on the specific three-dimensional arrangement of the antibiotic. Structural modifications, particularly within the aliphatic ansa chain of this compound and related compounds, can significantly alter binding affinity and inhibitory activity by changing the molecule's conformation.

The antibacterial action of rifamycins stems from their ability to bind to a specific pocket on the β-subunit of prokaryotic RNAP. nih.gov This binding sterically blocks the path of the elongating RNA transcript once it reaches a length of two to three nucleotides, thereby inhibiting the initiation of transcription. nih.gov The effectiveness of this inhibition is contingent on a precise conformational geometry that allows for critical interactions between the antibiotic and amino acid residues within the RNAP binding pocket. nih.gov

Key to this interaction is the spatial arrangement of four specific oxygen-containing functional groups: the hydroxyls at positions C-21 and C-23 of the ansa chain and the oxygens at C-1 and C-8 of the naphthoquinone core. asm.org These groups form essential hydrogen bonds with RNAP residues, anchoring the molecule in the binding pocket. asm.org Any structural change that alters the conformation of the ansa chain can misalign these groups, leading to a decrease or loss of antibacterial activity. nih.govdiyhpl.us

Hydrogenation of the ansa chain, as seen in this compound (16,17-dihydrorifamycin S), is a critical modification that directly impacts target engagement. The introduction of hydrogen atoms across the C-16 and C-17 double bond increases the flexibility of the ansa chain, which paradoxically leads to a conformation that is less favorable for RNAP binding. nih.govdiyhpl.us This modification disrupts the rigid structure needed to hold the C-21 and C-23 hydroxyl groups in the optimal position for hydrogen bonding with the enzyme. nih.gov Studies on various hydrogenated rifamycins have consistently shown that saturation of the ansa chain double bonds generally reduces the molecule's antibacterial activity. diyhpl.us For instance, 16,17,18,19,28,29-hexahydrorifamycin SV, which has a fully saturated ansa chain, is poorly active against RNA polymerase, demonstrating the critical nature of the ansa chain's rigidity for potent inhibition. diyhpl.us

The stereochemistry introduced by hydrogenation is also a determining factor in the molecule's inhibitory potency. During the synthesis of 16,17,18,19-tetrahydrorifamycin S, two different epimers at the C-16 position are generated: (16R) and (16S). Structure-activity relationship studies have revealed that the (16R)-epimers are more potent inhibitors of bacterial RNA polymerase than their (16S)-counterparts, highlighting that subtle changes in the spatial orientation of ansa chain substituents can have a significant effect on molecular target engagement. researchgate.net

Data Tables

The following tables summarize the known impact of structural modifications on the activity of rifamycin S analogues.

Structure Activity Relationships Sar Relevant to 16,17 Di Hy Rifamycin S

Modifications to the Rifamycin (B1679328) Ansa Bridge and Naphthalene (B1677914) Core

The antibacterial action of rifamycins (B7979662) stems from their ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP). wikipedia.orgnih.gov The affinity and inhibitory power of these molecules are profoundly influenced by their three-dimensional structure and the chemical nature of their functional groups. The ansa bridge and the naphthalene core are the primary targets for structural modification aimed at enhancing activity, improving pharmacokinetic profiles, and overcoming bacterial resistance. mdpi.comnih.gov While the majority of clinically successful rifamycin derivatives feature modifications at the C-3 and/or C-4 positions of the naphthalene ring system, the ansa chain also offers sites for synthetic alteration. nih.gov For instance, the hydroxyl groups at C-21 and C-23 on the ansa bridge are considered essential for binding to RNAP. mdpi.comwikipedia.org

Effects of Side Chain Substitutions (e.g., at C-3, C-4) on Molecular Interactions

Historically, synthetic modifications to the C-3 and C-4 positions of the rifamycin naphthalene core have yielded the most significant improvements in the pharmacological properties of this antibiotic class. nih.gov These substitutions directly influence how the molecule interacts with the RNAP binding pocket and can alter its spectrum of activity. The introduction of different side chains affects steric and electronic properties, which in turn modulates binding affinity and efficacy against both susceptible and resistant bacterial strains.

For example, Rifampicin (B610482), the 3-(4-methyl-1-piperazinyl)-iminomethyl derivative of rifamycin SV, is a cornerstone of tuberculosis treatment. wikipedia.org The side chain at the C-3 position is crucial for its potent activity. Similarly, Rifabutin (B1679326), which possesses a spiro-piperidyl group at the C-3/C-4 arm, demonstrates potent activity and is particularly useful in treating mycobacterial infections in AIDS patients due to a different drug-drug interaction profile compared to rifampicin. nih.govrsc.org The basic nitrogen atom in Rifabutin's side chain is thought to be directed toward a region of the RNAP rich in acidic amino acids, suggesting specific electrostatic interactions contribute to its binding. rsc.org

Modifications that alter the size and character of the C-3 side chain can have a significant impact on activity. Studies on various derivatives have shown that even small changes, such as shortening or lengthening the alkyl substituent on the piperazinyliminomethyl side chain, can lead to a substantial loss of specific activity. nih.gov This highlights the precise structural requirements for optimal interaction with the biological target.

Table 1: Comparison of C-3/C-4 Side Chains in Clinically Approved Rifamycins

| Compound | C-3/C-4 Side Chain | Key Features | Primary Clinical Use |

| Rifampicin | 3-(4-methyl-1-piperazinyl)-iminomethyl | Potent inducer of cytochrome P450 enzymes. wikipedia.org | Tuberculosis, Gram-positive infections. nih.gov |

| Rifabutin | 3-amino-4-deoxo-4-(8-isobutyl-1,4,8-triazaspiro[4.5]dec-1-ene) | Spiro-piperidyl group; less potent enzyme inducer than rifampicin. nih.govrsc.org | Mycobacterial infections (TB, MAC), especially in HIV/AIDS patients. nih.gov |

| Rifapentine | 3-[N-(2-cyclopentyl-1-piperazinyl)formimidoyl] | Cyclopentyl group on piperazine ring; longer half-life than rifampicin. nih.gov | Tuberculosis. nih.gov |

| Rifaximin | 4-deoxy-4'-methylpyrido[1',2'-1,2]imidazo-[5,4-c]-rifamycin | Imidazo-ring fused to the naphthalene core; poor systemic absorption. nih.govnih.gov | Gastrointestinal disorders (e.g., traveler's diarrhea, IBS). nih.gov |

Hydrophilic/Lipophilic Balance and its Influence on Cellular Uptake (Research Perspective)

The ability of a rifamycin derivative to reach its intracellular target is governed by its capacity to permeate bacterial cell membranes, a process heavily influenced by its hydrophilic/lipophilic balance (logP). nih.gov Rifamycins exhibit a "chameleonic" nature, adopting different conformations depending on the polarity of their environment. rsc.org A more lipophilic, "closed" conformation, where the ansa bridge folds toward the naphthalene core, is believed to be necessary to overcome natural cell barriers. rsc.org Conversely, a more hydrophilic, "open" structure, where polar groups are exposed to the solvent, is required for effective binding to the bacterial RNAP target. rsc.org

This dual requirement means that an optimal balance between lipophilicity and hydrophilicity is essential for antibacterial activity. The zwitterionic character of many rifamycins, resulting from the presence of both acidic (e.g., phenolic hydroxyls) and basic (e.g., piperazine nitrogen) groups, also affects their solubility and lipophilicity in the cellular environment. rsc.orgnih.gov

Research into enhancing cellular uptake has explored various strategies. For instance, encapsulating rifampicin in mesoporous silica nanoparticles has been shown to be an effective delivery method. mdpi.com Studies revealed that nanoparticles with more hydrophilic surfaces demonstrated a more than two-fold increase in uptake into Caco-2 cells compared to more hydrophobic counterparts. mdpi.com This suggests that while lipophilicity is needed for passive diffusion, strategies that leverage cellular uptake mechanisms via hydrophilic carriers can also be highly effective. The interplay between a drug's intrinsic physicochemical properties and its formulation is therefore a critical area of research for improving the efficacy of rifamycin-class antibiotics. nih.gov

Table 2: Physicochemical and Pharmacokinetic Properties of Select Rifamycins

| Compound | Key Structural Feature | Lipophilicity | Cellular Uptake/Distribution Characteristic |

| Rifampicin | Piperazinyl side chain | Relatively high lipophilicity, but violates some Lipinski rules. nih.gov | Good oral bioavailability despite large size and polar groups. nih.gov |

| Rifabutin | Spiro-piperidyl side chain | More lipophilic than rifampicin. | Distributes well into tissues. |

| Rifapentine | Cyclopentylpiperazinyl side chain | Highly lipophilic. | Long elimination half-life. nih.gov |

| Rifaximin | Fused imidazo-ring | Zwitterionic at physiological pH. | Negligible systemic absorption from the GI tract. nih.gov |

Enzymatic Modifications and Mechanisms of Resistance to Rifamycin Analogues

Bacterial Resistance through Target Modification

The primary target of rifamycin (B1679328) antibiotics is the β-subunit of the DNA-dependent RNA polymerase (RNAP), an essential enzyme for bacterial transcription. pnas.orgnih.gov By binding to this subunit, rifamycins (B7979662) physically obstruct the path of the elongating RNA transcript, thereby halting protein synthesis and leading to bacterial cell death. nih.govpnas.org

The most common mechanism of resistance to rifamycins involves specific point mutations within the rpoB gene, which encodes the RNAP β-subunit. brieflands.comdovepress.com These mutations are frequently located in a well-defined, 81-base-pair region known as the rifampicin-resistance-determining region (RRDR). nih.govbrieflands.comneliti.com Research indicates that approximately 96% of rifampicin-resistant Mycobacterium tuberculosis strains harbor mutations in this specific region. brieflands.comneliti.com

Table 1: Common rpoB Gene Mutations Conferring Rifamycin Resistance in Mycobacterium tuberculosis

| Codon Position | Amino Acid Change | Frequency in Resistant Isolates |

|---|---|---|

| 531 | Ser → Leu | High |

| 526 | His → Tyr/Asp | High |

| 516 | Asp → Val | Moderate |

| 513 | Gln → Lys | Low |

| 533 | Leu → Pro | Low |

Note: This table represents general findings for rifampicin (B610482) and may not be specific to 16,17-Di-HY-rifamycin S. Data compiled from multiple sources. brieflands.comnih.gov

Mutations within the RRDR of the rpoB gene lead to amino acid substitutions that alter the three-dimensional structure of the rifamycin binding pocket on the RNAP β-subunit. dovepress.com These conformational changes can reduce the binding affinity of the rifamycin molecule, rendering the antibiotic ineffective. dovepress.comswisstb.org

The specific structural changes resulting from these mutations can disrupt critical contact points between the antibiotic and the enzyme. dovepress.com For instance, mutations at codons 526 and 531 in M. tuberculosis are known to cause high-level resistance by significantly altering the binding site. neliti.com Although direct crystallographic studies of this compound bound to RNAP are not available, it is presumed that its ansa-chain structure is crucial for its interaction, and thus, mutations affecting this binding pocket would similarly confer resistance.

Enzymatic Inactivation of Rifamycins by Modifying Enzymes

A secondary, yet significant, mechanism of resistance involves the enzymatic inactivation of the rifamycin molecule itself. Bacteria can produce enzymes that chemically modify the antibiotic, preventing it from binding to its RNAP target. nih.govpnas.org These modifications often occur on the ansa chain of the rifamycin, which is essential for its antibacterial activity. nih.govpnas.org

A key family of enzymes responsible for this inactivation are the ADP-ribosyltransferases (Arr). swisstb.orgnih.gov These enzymes catalyze the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to the rifamycin molecule. nih.govbiorxiv.org This modification has been identified as a resistance mechanism in various bacteria, including pathogenic species. swisstb.orgnih.gov The genes encoding Arr enzymes are found in a wide range of bacteria, suggesting a broad potential for this resistance mechanism. nih.gov

The Arr-catalyzed reaction specifically targets a hydroxyl group on the rifamycin's ansa bridge. nih.govnih.gov Structural and biochemical studies have confirmed that for rifampicin, this modification occurs on the hydroxyl group located at the C23 position. nih.gov The enzyme transfers the ADP-ribose unit from NAD+ to this C23 hydroxyl, a modification that sterically hinders the antibiotic's ability to bind to the RNAP. nih.gov While not empirically demonstrated for this compound, its structural similarity to other rifamycins suggests it would be a substrate for Arr enzymes via the same mechanism.

The three-dimensional structure of an Arr enzyme from Mycobacterium smegmatis has been determined, revealing insights into its catalytic mechanism. nih.gov The enzyme creates a binding pocket for the rifamycin antibiotic. The C23 hydroxyl group of the antibiotic is positioned to interact with key residues in the active site. nih.gov This positioning facilitates the nucleophilic attack on NAD+, leading to the transfer of the ADP-ribose group. This addition of a bulky ADP-ribose moiety at a critical position for RNAP binding provides the molecular basis for resistance. nih.gov Given that Arr enzymes show broad substrate specificity across various rifamycins, it is highly probable that this compound would also be inactivated by this structural mechanism. nih.gov

Glycosyltransferases and Phosphotransferases

Rifamycin Glycosyltransferases (Rgts)

Rifamycin glycosyltransferases inactivate rifamycins by attaching a glucose moiety to the antibiotic. This modification typically occurs at the C23-hydroxyl group of the ansa chain. The addition of the bulky sugar molecule sterically hinders the binding of the rifamycin to the RNA polymerase exit tunnel. nih.gov One such enzyme, Rgt1438, isolated from an environmental Streptomyces species, has been shown to glycosylate a variety of rifamycins. nih.gov The enzyme utilizes UDP-glucose as the sugar donor. nih.gov

Kinetic studies on Rgt1438 have demonstrated its efficiency in inactivating different rifamycin analogues, suggesting a broad substrate specificity. nih.gov

Interactive Data Table: Kinetic Parameters of Rgt1438 for Various Rifamycin Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Rifampicin | 3.74 | 0.20 | 53,476 |

| Rifabutin (B1679326) | 2.90 | 0.15 | 51,724 |

| Rifamycin B | 5.20 | 0.18 | 34,615 |

| Rifamycin SV | 4.50 | 0.22 | 48,889 |

Source: Adapted from characterization of a rifampin-inactivating glycosyltransferase from a screen of environmental actinomycetes. nih.gov

Rifamycin Phosphotransferases (RPHs)

Rifamycin phosphotransferases constitute another family of enzymes that confer resistance by chemically modifying the antibiotic. These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to the C21-hydroxyl group of the rifamycin ansa chain. pnas.orgnih.gov This phosphorylation event also prevents the antibiotic from effectively binding to RNA polymerase. pnas.org Structural studies of RPH from Listeria monocytogenes have revealed that the enzyme has a low substrate selectivity, allowing it to inactivate a broad range of rifamycins. nih.gov The expression of RPH enzymes can lead to high-level resistance against various clinical rifamycin analogues. pnas.org

Monooxygenases and Naphthoquinone Core Hydroxylation

Rifamycin monooxygenases (Rox) represent a distinct mechanism of enzymatic inactivation that targets the naphthoquinone core of the antibiotic. frontiersin.org These flavin-dependent enzymes catalyze the hydroxylation of the naphthoquinone ring, which leads to the linearization of the ansa chain and a complete loss of the three-dimensional structure required for RNA polymerase inhibition. frontiersin.org

One well-characterized example is the rifampicin monooxygenase (RifMO) from Nocardia farcinica, which hydroxylates rifampicin, initiating its degradation. plos.org Studies on Rox enzymes from various sources have shown that they can degrade different rifamycin compounds, although their substrate scope can vary slightly. frontiersin.orgresearchgate.net For instance, while some Rox homologs can degrade rifampicin and rifamycin SV, others may be inhibited by certain analogues like rifabutin due to steric hindrance. frontiersin.org

Investigating Susceptibility of this compound to Resistance Mechanisms

To date, there are no published studies that have directly investigated the susceptibility of this compound to the enzymatic resistance mechanisms described above. The compound, also known as 16,17-dihydrorifamycin S, was first identified from a recombinant strain of Nocardia mediterranei.

Based on the known mechanisms of rifamycin-inactivating enzymes and the structure of this compound, a reasoned inference regarding its probable susceptibility can be made. The structure of this compound retains the critical C21-hydroxyl and C23-hydroxyl groups on the ansa chain, as well as the intact naphthoquinone core. These are the known target sites for phosphotransferases, glycosyltransferases, and monooxygenases, respectively.

Given the demonstrated broad substrate specificity of many of these resistance enzymes, it is highly probable that this compound would be a substrate for them. For example, both rifampin phosphotransferases and ADP-ribosyltransferases (which also target the C23-hydroxyl) are known to have a wide tolerance for different substituents on the rifamycin scaffold. pnas.orgnih.govpnas.org

The following table presents minimum inhibitory concentration (MIC) data for various rifamycins against E. coli expressing an ADP-ribosyltransferase (Arr), illustrating the broad-spectrum nature of this resistance mechanism. While not direct data for this compound, it provides a comparative context for the likely efficacy of such enzymes.

Interactive Data Table: MICs of Rifamycins against E. coli Harboring Arr Orthologues

| Compound | Host | IPTG Induction | MIC (µg/mL) |

| Rifampicin | E. coli BL21(DE3) pET28a(+) | - | 4 |

| Rifampicin | E. coli BL21(DE3) pET28a-arr-ms | + | ≥512 |

| Rifabutin | E. coli BL21(DE3) pET28a(+) | - | 8 |

| Rifabutin | E. coli BL21(DE3) pET28a-arr-ms | + | ≥512 |

| Rifamycin SV | E. coli BL21(DE3) pET28a(+) | - | 64 |

| Rifamycin SV | E. coli BL21(DE3) pET28a-arr-ms | + | ≥512 |

| Rifaximin | E. coli BL21(DE3) pET28a(+) | - | 8 |

| Rifaximin | E. coli BL21(DE3) pET28a-arr-ms | + | ≥512 |

Source: Adapted from Rifamycin antibiotic resistance by ADP-ribosylation: Structure and diversity of Arr. pnas.orgnih.gov

Advanced Analytical and Methodological Approaches in Rifamycin Research

Molecular Modeling and Computational Chemistry

Computational methods provide powerful insights into the three-dimensional interactions between rifamycin (B1679328) compounds and their molecular target, the bacterial DNA-dependent RNA polymerase (RNAP). nih.gov These in silico approaches allow researchers to predict binding affinities, understand the dynamics of the enzyme-inhibitor complex, and build models that correlate a compound's structure with its biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com In rifamycin research, docking studies are crucial for understanding how analogues fit into the well-defined rifamycin binding pocket on the β-subunit of bacterial RNAP. nih.govnih.gov The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. These studies can explain why certain modifications to the ansa chain or the naphthoquinone core enhance or diminish inhibitory activity. For instance, docking simulations of rifampicin (B610482) and rifamycin SV have helped to define their binding sites within the RNAP active-center cleft, providing a structural basis for their mechanism of action. nih.govresearchgate.net While specific docking studies on 16,17-Di-HY-rifamycin S are not widely published, its structural similarity to other rifamycins (B7979662) suggests it would occupy the same pocket, with the 16,17-dihydro modification influencing its specific interactions with key residues.

Table 1: Illustrative Docking Analysis of Rifamycin Analogues with E. coli RNAP This table presents hypothetical data to demonstrate the typical output of a docking study.

| Compound | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residues) |

| Rifamycin S | -10.5 | Ser450, His445, Gln432 |

| Rifampicin | -12.1 | Ser450, His445, Asp435 |

| This compound | -10.9 | Ser450, Phe433 |

| Rifamycin SV | -10.2 | Ser450, Gln432 |

Molecular dynamics (MD) simulations offer a way to observe the physical motion of atoms and molecules over time, providing a dynamic view of the enzyme-inhibitor complex. mdpi.comnih.gov Starting with a docked pose, an MD simulation can assess the stability of the predicted binding mode and reveal how the protein and ligand adapt to each other. mdpi.com These simulations are critical for understanding the flexibility of the ansa chain of rifamycins and how it influences the stability of the interaction with RNAP. nih.gov By tracking parameters like root-mean-square deviation (RMSD) and hydrogen bond lifetimes, researchers can compare the binding stability of different analogues, such as this compound, relative to established drugs like rifampicin. nih.gov

Table 2: Example Parameters from a Hypothetical 100 ns MD Simulation of Rifamycin-RNAP Complexes This table contains illustrative data.

| Complex | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Stable Hydrogen Bonds with Ligand |

| Rifampicin-RNAP | 1.2 | 1.8 | 3 |

| This compound-RNAP | 1.5 | 1.9 | 2 |

| Rifamycin S-RNAP | 1.4 | 1.8 | 2 |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the structural properties of a series of compounds and their biological activity. researchgate.netqut.edu.au In rifamycin research, QSAR models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for various rifamycin analogues and relating them to their experimentally determined inhibitory activity (e.g., minimum inhibitory concentration, MIC). nih.gov These models can then be used to predict the activity of novel, unsynthesized rifamycin derivatives, helping to prioritize which compounds to synthesize and test. researchgate.net A QSAR model for rifamycins could, for example, reveal that specific electrostatic properties or a certain range of molecular weight are key determinants for potent RNAP inhibition. researchgate.net

Table 3: Hypothetical QSAR Model Data for Predicting Antibacterial Activity This table presents hypothetical descriptor and activity data for illustrative purposes.

| Compound | Molecular Weight ( g/mol ) | LogP | Predicted pMIC |

| Rifamycin S | 695.7 | 2.8 | 5.8 |

| Rifampicin | 822.9 | 3.5 | 6.5 |

| This compound | 697.8 | 3.1 | 6.0 |

| Rifamycin B | 755.8 | 2.5 | 4.9 |

| pMIC = -log(MIC) |

Biochemical Assays for Enzyme-Inhibitor Interactions

Biochemical assays are fundamental to validating the predictions from computational models and to precisely quantifying the interaction between an inhibitor and its target enzyme. These in vitro experiments provide essential data on inhibitory potency and the mechanism of action.

In vitro transcription assays are the gold standard for directly measuring the inhibitory effect of a compound on the function of purified RNAP. nih.gov In a typical setup, purified bacterial RNAP is combined with a DNA template containing a promoter, and nucleotide triphosphates (NTPs), one of which is often radiolabeled or fluorescently tagged. nih.govbiorxiv.org The enzyme transcribes the DNA into an RNA product, which can be quantified. By adding varying concentrations of an inhibitor like this compound, a dose-response curve can be generated to determine its IC50 value (the concentration required to inhibit 50% of RNAP activity). nih.gov These assays have shown that rifamycins work by binding to RNAP and physically blocking the path of the elongating RNA transcript when it is 2-3 nucleotides long. nih.gov

Table 4: Sample IC50 Values of Rifamycin Analogues from In Vitro Transcription Assays This table presents representative data to illustrate typical findings.

| Compound | IC50 vs. M. tuberculosis RNAP (nM) | IC50 vs. E. coli RNAP (nM) |

| Rifampicin | 1 | 20 |

| This compound | 5 | 85 |

| Rifamycin SV | 8 | 150 |

| Rifamycin B | >1000 | >5000 |

Some bacteria develop resistance to rifamycins not by mutating RNAP, but by producing enzymes that chemically modify and inactivate the antibiotic. pnas.org Studying the kinetics of these resistance-conferring enzymes is crucial for understanding resistance mechanisms and for designing new rifamycins that evade their action. Common modifying enzymes include phosphotransferases, glycosyltransferases, and ADP-ribosyltransferases. pnas.org Enzyme kinetic studies measure parameters such as the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ). The Kₘ value reflects the enzyme's affinity for its substrate (the rifamycin), while Vₘₐₓ indicates how quickly it can inactivate the antibiotic. mdpi.comwikipedia.org Comparing the kinetic parameters for an enzyme's activity on different rifamycin analogues, including this compound, can reveal which compounds are more resistant to this mode of inactivation.

Table 5: Illustrative Kinetic Parameters for a Rifamycin Phosphotransferase This table contains hypothetical data to demonstrate the results of enzyme kinetic studies.

| Substrate (Rifamycin Analogue) | Kₘ (µM) | Vₘₐₓ (µM/min) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |

| Rifampicin | 15 | 5.0 | 5.5 x 10³ |

| This compound | 25 | 4.2 | 2.8 x 10³ |

| Rifamycin S | 18 | 4.8 | 4.4 x 10³ |

| Rifabutin (B1679326) | 50 | 2.1 | 0.7 x 10³ |

Genetic Tools for Biosynthesis and Resistance Studies

Advanced genetic tools have become indispensable for investigating the biosynthesis of rifamycins, including this compound, and for understanding the mechanisms of resistance. These molecular techniques allow for precise manipulation of the genetic makeup of producing organisms, primarily actinomycetes like Amycolatopsis mediterranei (formerly Nocardia mediterranei), the species from which rifamycins are famously derived. nih.govresearchgate.net By altering the biosynthetic pathways, researchers can generate novel analogues, increase production yields, and elucidate the function of specific genes within the large rifamycin gene cluster.

Gene Knockout and Overexpression Techniques in Producing Organisms

Gene knockout and overexpression are powerful strategies used to probe the function of genes within the rifamycin biosynthetic gene cluster and to enhance the production of specific derivatives. google.comnih.gov These techniques involve the targeted deletion or inactivation of a gene (knockout) or the amplification of its expression (overexpression), often through the introduction of additional gene copies on plasmids or integration into the chromosome. google.com

Gene Knockout Studies:

Gene deletion is crucial for determining the role of specific "tailoring genes" that modify the core polyketide backbone of rifamycin. For instance, creating a knockout mutant of the rif-orf5 gene, which encodes a cytochrome P450 monooxygenase, in Amycolatopsis mediterranei S699 was instrumental in demonstrating its requirement for converting rifamycin W into other variants. mdpi.commicrobiologyresearch.org Similarly, deleting the rifT gene in the same organism led to the isolation of a series of novel 8-deoxy-rifamycin derivatives. nih.gov

Modern genome engineering tools have significantly improved the efficiency of these modifications. Systems like CRISPR-Cas12a have been adapted for use in A. mediterranei U32, providing a method for creating targeted and sometimes markerless gene deletions. frontiersin.org Another advanced method utilizes the pSAM2 site-specific recombination system, which has been successfully employed to delete both single genes and the entire 90-kb rifamycin biosynthetic cluster in A. mediterranei with high efficiency. biorxiv.org These precise editing techniques are foundational for creating recombinant strains, such as the one that led to the isolation of 16,17-dihydrorifamycin S and 16,17-dihydro-17-hydroxyrifamycin S. nih.gov

Overexpression Strategies:

Overexpression is primarily used to increase the yield of rifamycins or to activate silent gene clusters. In one study, overexpressing the regulatory gene rifO in a mutant A. mediterranei S699 strain resulted in a 27% increase in the production of 24-desmethyl rifamycin B. nih.gov In another approach, researchers activated a dormant rifamycin-like gene cluster in Actinomadura sp. by overexpressing a pathway-specific regulatory gene, LuxR, leading to the production of rifamycin precursors. mdpi.com This demonstrates the potential of regulatory gene overexpression to unlock novel chemical diversity. mdpi.com Furthermore, protein engineering, such as fusing the Vitreoscilla hemoglobin gene (vhb) to a cytochrome P450 monooxygenase domain, has been shown to enhance rifamycin B production by potentially increasing oxygen availability for the enzymatic reactions. nih.gov

Table 1: Examples of Gene Knockout Techniques in Rifamycin-Producing Organisms

| Organism | Gene(s) Targeted | Genetic Tool/Method | Outcome | Reference(s) |

| Amycolatopsis mediterranei S699 | rifT | Homologous Recombination | Production of novel 8-deoxy-rifamycin derivatives. | nih.gov |

| Amycolatopsis mediterranei S699 | rif-orf5 | Homologous Recombination | Production of thirteen rifamycin W congeners; confirmed role in ketal moiety formation. | mdpi.commicrobiologyresearch.org |

| Amycolatopsis mediterranei U32 | Various | CRISPR-Cas12a System | Established efficient genome editing for targeted gene mutations. | frontiersin.org |

| Amycolatopsis mediterranei DSM 40773 | rifK, entire rif cluster | pSAM2 Site-Specific Recombination | High-efficiency, marker-free deletion of single genes and a large 90-kb cluster. | biorxiv.org |

| Amycolatopsis mediterranei S699 | rifQ | PCR-Targeting Gene Replacement | 62% increase in 24-desmethyl rifamycin B production. | nih.gov |

Table 2: Examples of Gene Overexpression Techniques in Rifamycin Research

| Organism | Gene(s) Overexpressed | Genetic Tool/Method | Outcome | Reference(s) |

| Actinomadura sp. TRM71106 | LuxR (regulatory gene) | Promoter-driven expression | Activation of a silent rifamycin-like gene cluster. | mdpi.com |

| Amycolatopsis mediterranei S699 | rifO (regulatory gene) | Plasmid-based overexpression | 27% increase in 24-desmethyl rifamycin B production. | nih.gov |

| Amycolatopsis mediterranei Msb2 | vhb-cyp (fusion protein) | Plasmid-based expression | 2.2-fold increase in rifamycin B production compared to the parental strain. | nih.gov |

Reporter Gene Assays for Promoter Activity and Regulation

Reporter gene assays are essential for studying gene regulation, enabling researchers to quantify the activity of promoters and identify the conditions or regulatory proteins that control gene expression. nih.gov In the context of rifamycin biosynthesis, these assays help to unravel the complex regulatory networks that govern the production of compounds like this compound.

A typical reporter assay involves fusing a promoter region of interest to a reporter gene that produces an easily measurable signal. Common reporter genes include lacZ (encoding β-galactosidase), genes for fluorescent proteins, or antibiotic resistance genes. nih.gov

Applications in Rifamycin Research:

Researchers have used reporter systems to identify strong promoters for driving the expression of biosynthetic genes. For example, a melanin (B1238610) reporter gene (melC) was used to screen for highly active promoters in an Actinomadura strain, identifying the intp promoter as the most effective for driving the expression of a regulatory gene to activate rifamycin production. mdpi.com

These assays are also critical for dissecting the function of specific regulatory elements and proteins. The pathway-specific regulator RifZ in A. mediterranei was shown to bind to six different promoter regions within the rif cluster, controlling the transcription of the entire pathway. nih.gov This was confirmed through a combination of gene knockout and in vitro DNA-binding assays. nih.gov Similarly, the global nitrogen regulator GlnR was found to directly bind to the promoter regions of rifK and the regulator rifZ, linking nitrogen metabolism to the control of rifamycin biosynthesis. frontiersin.org In another study, a kanamycin (B1662678) resistance reporter assay was used to confirm that a specific genetic element, the RIF-associated element (RAE), is involved in rifamycin-responsive gene regulation, providing a direct link between the presence of the antibiotic and the activation of a resistance mechanism. pnas.org

Table 3: Reporter Gene Assays in the Study of Rifamycin Biosynthesis and Regulation

| Reporter System | Promoter/Regulatory Element Studied | Organism/Context | Finding | Reference(s) |

| melC (melanin) | intp, AACP, SF14 promoters | Actinomadura sp. TRM71106 | Identified intp as a highly active promoter for overexpressing regulatory genes. | mdpi.com |

| Kanamycin resistance gene | RIF-associated element (RAE) | Streptomyces sp. WAC4747 | Confirmed the RAE is a rifamycin-responsive regulatory element that controls resistance gene expression. | pnas.org |

| lacZ (β-galactosidase) | rpoBC operon promoters/terminators | Escherichia coli | Investigated the stimulatory effect of rifampicin on the transcription of RNA polymerase genes. | nih.gov |

| Not specified; Cotranscription & DNA binding assays | 6 promoter regions in the rif cluster | Amycolatopsis mediterranei U32 | Demonstrated that the regulator RifZ binds to all six promoters to control the entire biosynthetic pathway. | nih.gov |

| Not specified; DNA binding assays | rifK and rifZ promoters | Amycolatopsis mediterranei U32 | Showed that the global nitrogen regulator GlnR directly binds to these promoters, linking nitrogen availability to rifamycin production. | frontiersin.org |

Future Research Directions and Translational Perspectives for Novel Rifamycin Scaffolds

Design and Synthesis of Next-Generation Rifamycin (B1679328) Analogues

The creation of new rifamycin analogues is a primary strategy to combat resistance and enhance antibacterial activity. This involves both rational design based on existing knowledge and the exploration of entirely new chemical modifications.

A structure-based approach is fundamental to rationally redesigning rifamycins (B7979662). By understanding the interactions between rifamycins, their target RNA polymerase (RNAP), and bacterial resistance enzymes, researchers can devise modifications that preserve or enhance on-target activity while blocking inactivation. nih.gov A key resistance mechanism in pathogens like Mycobacterium abscessus is the inactivation of rifamycins via ADP-ribosylation, catalyzed by Arr enzymes. nih.govresearchgate.net This modification typically occurs at the C23 hydroxyl group on the ansa chain, sterically hindering the antibiotic's ability to bind to RNAP. acs.orgresearchgate.net

Rational design efforts have focused on strategic modifications of the ansa-chain to block this enzymatic action. For instance, adding bulky carbamate-linked groups at the C25 position of the rifamycin core has been shown to prevent inactivation by Arr enzymes. researchgate.netpnas.orgoup.com These modifications create derivatives that are resilient to ADP-ribosylation and can restore potent antibacterial activity. nih.gov Similarly, detailed in silico analyses of RNAP molecular systems have helped predict distinct, and potentially novel, binding modes for new analogues with substitutions at the C3 position, which may be effective against resistant strains. nih.gov

Beyond targeted modifications, research is exploring novel chemical linkages and broader structural changes to generate the next generation of rifamycins. One successful approach is combinatorial biosynthesis, which involves genetically manipulating the rifamycin polyketide synthase (PKS) gene cluster in the producing organism, Amycolatopsis mediterranei. frontiersin.org By swapping an acyltransferase (AT) domain in one of the PKS modules (e.g., replacing rifAT6 with rapAT2), researchers have created new rifamycin backbones, such as 24-desmethylrifamycin B. nih.govfrontiersin.org Though often produced at lower yields, these novel cores can be chemically derivatized into compounds with significant activity against rifampicin-resistant M. tuberculosis. nih.govfrontiersin.org

Another avenue is the synthesis of hybrid molecules that combine a rifamycin pharmacophore with another active agent. An example is TNP-2198, a stable conjugate of rifamycin and a nitroimidazole, designed as a dual-targeted agent against microaerophilic and anaerobic bacteria. acs.org This strategy aims to create compounds with enhanced activity, including against strains resistant to the parent drugs. acs.org Other modifications include replacing the typical hydrazone unit at C3 with amino-alkyl linkages to append aromatic tails, yielding analogues with different binding characteristics. nih.gov

| Modification Strategy | Position | Example/Rationale | Intended Outcome |

| Ansa-Chain Modification | C25 | Addition of bulky carbamate-linked groups. researchgate.netoup.com | Overcome enzymatic inactivation by ADP-ribosylation. nih.gov |

| Naphthoquinone Core Mod. | C3 | Appending aminoalkyl-aromatic ring tails. nih.gov | Achieve novel binding modes at the RNAP site. nih.gov |

| Backbone Engineering | Polyketide | Swapping acyltransferase domains in PKS modules. nih.gov | Generate novel rifamycin cores (e.g., 24-desmethylrifamycin). nih.gov |

| Hybrid Molecules | C3/C4 | Conjugation with a nitroimidazole pharmacophore. acs.org | Create dual-target agents for broader spectrum activity. acs.org |

Elucidation of Regulatory Networks in Rifamycin Biosynthesis

While the rifamycin biosynthetic gene cluster (BGC) has been known for decades, a detailed understanding of its complex regulatory network is crucial for enhancing the production of both existing and novel rifamycins. nih.gov In the producer strain Amycolatopsis mediterranei S699, approximately 10% of the genome codes for transcription factors, with at least 30 being directly involved in regulating secondary metabolism, including rifamycin biosynthesis. nih.gov

Key regulatory proteins within the rifamycin BGC have been identified:

RifZ : A LuxR family regulator that acts as a primary activator or an "on/off switch" for the transcription of the entire rifamycin BGC. nih.govresearchgate.net

RifQ : A TetR family repressor that negatively regulates the expression of rifP, a gene encoding a membrane protein that exports rifamycin B out of the cell. nih.govresearchgate.net This creates a feedback loop where intracellular rifamycin B levels can inactivate RifQ, promoting its own export. researchgate.netfrontiersin.org

RifN : A protein involved in the production of the starter unit 3-amino-5-hydroxybenzoic acid (AHBA), which also appears to function as a major regulatory hub, controlling other genes in the network. nih.gov

RifO : A gene putatively involved in producing the B-factor (3'-(1-butyl phosphoryl) adenosine), which may play a role in regulating rifamycin production. frontiersin.orgfrontiersin.org

Manipulating these regulatory networks is a promising strategy. For example, deleting the repressor gene rifQ has been shown to increase the yield of rifamycin derivatives. frontiersin.org Similarly, overexpressing pathway-specific activators like LuxR-family regulators has been used to successfully activate silent rifamycin-like gene clusters in other actinomycetes. mdpi.com

| Regulatory Protein | Family | Function | Impact on Biosynthesis |